![molecular formula C13H13F2NO4 B13204082 (1S,3s)-1-(2,6-difluorophenyl)-3-[(methylcarbamoyl)oxy]cyclobutane-1-carboxylic acid](/img/structure/B13204082.png)
(1S,3s)-1-(2,6-difluorophenyl)-3-[(methylcarbamoyl)oxy]cyclobutane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,3s)-1-(2,6-difluorophenyl)-3-[(methylcarbamoyl)oxy]cyclobutane-1-carboxylic acid is a synthetic organic compound characterized by a cyclobutane ring substituted with a difluorophenyl group, a methylcarbamoyloxy group, and a carboxylic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3s)-1-(2,6-difluorophenyl)-3-[(methylcarbamoyl)oxy]cyclobutane-1-carboxylic acid typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a [2+2] cycloaddition reaction of alkenes.
Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 2,6-difluorobenzoyl chloride and an appropriate cyclobutane derivative.
Attachment of the Methylcarbamoyloxy Group: This step involves the reaction of the cyclobutane derivative with methyl isocyanate under basic conditions to form the methylcarbamoyloxy group.
Formation of the Carboxylic Acid Group: The final step involves the oxidation of a suitable precursor to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The carboxylic acid group can undergo oxidation to form various derivatives, such as esters or amides.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of esters, amides, or other oxidized derivatives.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Introduction of various functional groups onto the difluorophenyl ring.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex organic molecules.
Study of Reaction Mechanisms: Its unique structure makes it a valuable model compound for studying reaction mechanisms.
Biology
Enzyme Inhibition Studies: The compound can be used to study the inhibition of specific enzymes due to its potential binding interactions.
Cellular Studies: Its effects on cellular processes can be investigated to understand its biological activity.
Medicine
Drug Development: The compound’s structural features make it a candidate for drug development, particularly in targeting specific biological pathways.
Pharmacokinetics: Studies on its absorption, distribution, metabolism, and excretion can provide insights into its potential therapeutic uses.
Industry
Material Science: The compound can be used in the development of new materials with specific properties.
Catalysis: Its potential catalytic properties can be explored for industrial applications.
Wirkmechanismus
The mechanism of action of (1S,3s)-1-(2,6-difluorophenyl)-3-[(methylcarbamoyl)oxy]cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group may facilitate binding to hydrophobic pockets, while the carboxylic acid group can form hydrogen bonds with active site residues. The methylcarbamoyloxy group may enhance the compound’s stability and bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1S,3s)-1-(2,6-dichlorophenyl)-3-[(methylcarbamoyl)oxy]cyclobutane-1-carboxylic acid: Similar structure with chlorine substituents instead of fluorine.
(1S,3s)-1-(2,6-difluorophenyl)-3-[(ethylcarbamoyl)oxy]cyclobutane-1-carboxylic acid: Similar structure with an ethylcarbamoyloxy group instead of a methylcarbamoyloxy group.
Uniqueness
Fluorine Substitution: The presence of fluorine atoms in the difluorophenyl group enhances the compound’s lipophilicity and metabolic stability.
Methylcarbamoyloxy Group: This group contributes to the compound’s overall stability and potential biological activity.
Eigenschaften
Molekularformel |
C13H13F2NO4 |
|---|---|
Molekulargewicht |
285.24 g/mol |
IUPAC-Name |
1-(2,6-difluorophenyl)-3-(methylcarbamoyloxy)cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C13H13F2NO4/c1-16-12(19)20-7-5-13(6-7,11(17)18)10-8(14)3-2-4-9(10)15/h2-4,7H,5-6H2,1H3,(H,16,19)(H,17,18) |
InChI-Schlüssel |
UFPRSBYZJKAIRU-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)OC1CC(C1)(C2=C(C=CC=C2F)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl6-oxo-1,3,5,6-tetrahydrofuro[3,4-c]pyridine-7-carboxylate](/img/structure/B13204003.png)
![(1H-Imidazol-2-ylmethyl)[2-(2-methylphenyl)ethyl]amine](/img/structure/B13204007.png)
![2-[1-(Methylsulfanyl)cyclobutyl]cyclopropane-1-carbaldehyde](/img/structure/B13204014.png)
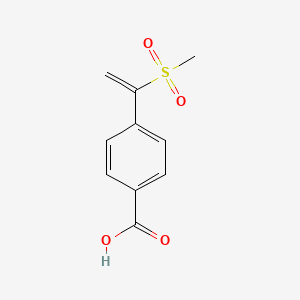
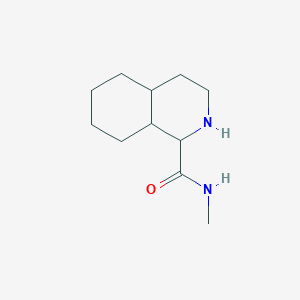
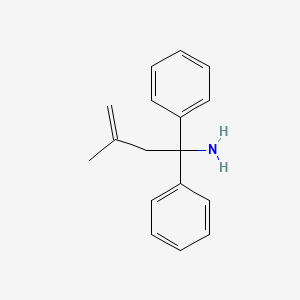


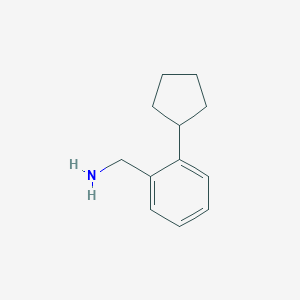
![Methyl 2-[2-(ethylamino)-6-oxo-1,6-dihydropyrimidin-5-yl]acetate](/img/structure/B13204054.png)
![(1R,2S,6R,7S)-4Lambda6-thia-9-azatricyclo[5.3.0.0,2,6]decane-4,4-dione](/img/structure/B13204056.png)
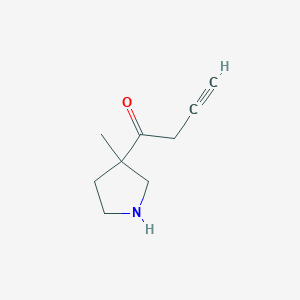
![5-{[(Benzyloxy)carbonyl]amino}-3-(ethoxymethyl)pentanoic acid](/img/structure/B13204074.png)
![Spiro[adamantane-2,2'-oxirane]-3'-carbonitrile](/img/structure/B13204078.png)
